4-Hidroxi-3,3-dimetilpiperidin-1-carboxilato de terc-butilo

Descripción general

Descripción

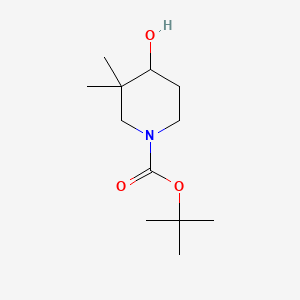

Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3 . It is used for research purposes.

Synthesis Analysis

The synthesis of Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate involves the reaction of tert-butyl 3, 3-dimethyl-4-oxopiperidine-1-carboxylate with sodium borohydride in anhydrous methanol under nitrogen . The reaction mixture is stirred at 0°C for 1 hour and then at ambient temperature for 2 hours. The reaction mixture is then concentrated in vacuo and the residue is diluted with ethyl acetate, washed with 1.0 M aqueous hydrochloric acid solution and brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to provide the title compound as a colorless solid .Molecular Structure Analysis

The molecular structure of Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate consists of 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate has a molecular weight of 229.32 . It is soluble in water . The compound has a high gastrointestinal absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes .Aplicaciones Científicas De Investigación

Síntesis de compuestos biológicamente activos

“4-Hidroxi-3,3-dimetilpiperidin-1-carboxilato de terc-butilo” se utiliza como material de partida en la síntesis de compuestos biológicamente activos . Por ejemplo, se ha utilizado en la síntesis de “4-(4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol-1-il)piperidin-1-carboxilato de terc-butilo”, un intermedio importante en muchos compuestos biológicamente activos como el crizotinib .

Síntesis de derivados del indol

Este compuesto se ha utilizado en la síntesis de “4-[(E)-but-1-en-3-in-1-il]-3-{[terc-butil(dimetil)silil]oxi}-1H-indol-1-carboxilato de terc-butilo”, un posible precursor de productos naturales biológicamente activos como la Indiacen A y la Indiacen B . Estos derivados del indol son significativos como un andamiaje en la síntesis de productos naturales biológicamente activos, incluidos los aislados de plantas, bacterias y hongos .

Investigación antioxidante

“this compound” es estructuralmente similar a “3-terc-butil-4-hidroxianisol” (3-BHA), un antioxidante que puede tener un efecto modulador sobre la carcinogénesis química . Por lo tanto, podría utilizarse potencialmente en la investigación antioxidante y en estudios que investigan el metabolismo del 3-BHA .

Pruebas farmacéuticas

Aunque no se menciona directamente en los resultados de la búsqueda, compuestos similares a “this compound” se utilizan en las pruebas farmacéuticas . Son adecuados para su uso en varias aplicaciones analíticas que incluyen, entre otras, las pruebas de liberación farmacéutica, el desarrollo de métodos farmacéuticos para análisis cualitativos y cuantitativos, las pruebas de control de calidad de alimentos y bebidas y otros requisitos de calibración .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h9,14H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMUVNRDYLNZDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693848 | |

| Record name | tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143306-65-4 | |

| Record name | 1,1-Dimethylethyl 4-hydroxy-3,3-dimethyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143306-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B584967.png)